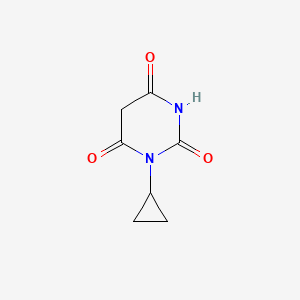![molecular formula C12H17NO3 B6642180 N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)
N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide, also known as HPPH, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide acts as a photosensitizer in PDT by absorbing light and generating reactive oxygen species that can damage cancer cells. N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide has a high absorption peak at 665 nm, which makes it suitable for use in PDT. When activated by light, N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide generates singlet oxygen, which can cause oxidative damage to cancer cells and induce cell death.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide has been shown to have low toxicity and high selectivity for cancer cells. In addition to its use in PDT, N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide has also been studied for its potential as a diagnostic tool for cancer. N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide can be used to detect cancer cells through fluorescence imaging, which involves the use of light to detect the fluorescence emitted by N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide when it binds to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide in scientific research is its low toxicity and high selectivity for cancer cells. This makes it a promising candidate for use in PDT and cancer diagnosis. However, the synthesis process for N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide can be complex and time-consuming, which may limit its use in some lab experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide. One area of interest is in the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is in the optimization of PDT protocols using N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide to improve its efficacy and reduce side effects. Additionally, further research is needed to explore the potential diagnostic applications of N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide in cancer detection.
Métodos De Síntesis
N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzoic acid with isobutyl chloroformate and triethylamine to form the intermediate 4-hydroxyphenyl 2-isobutoxy carbonyl chloride. This intermediate is then reacted with 2-methylpropan-2-ol and sodium hydroxide to yield N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide has been studied for its potential therapeutic applications in various scientific research studies. One area of interest is in the treatment of cancer. N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide has been shown to have photodynamic therapy (PDT) properties, which involves the use of light to activate a photosensitizer to generate reactive oxygen species that can selectively destroy cancer cells. N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide has been studied as a photosensitizer in PDT for the treatment of various types of cancer, including lung cancer and head and neck cancer.
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-8-11(15)13-9-4-6-10(14)7-5-9/h4-7,14H,8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMMOEKBDWFIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)NC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)

![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)

![2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid](/img/structure/B6642161.png)
![2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6642163.png)
![2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid](/img/structure/B6642169.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol](/img/structure/B6642185.png)

![N-methyl-1-[2-[(2-methylpropan-2-yl)oxy]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6642193.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642201.png)
![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)